3'-(N-Isopropylaminomethyl)acetophenone
Description
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-[3-[(propan-2-ylamino)methyl]phenyl]ethanone |
InChI |
InChI=1S/C12H17NO/c1-9(2)13-8-11-5-4-6-12(7-11)10(3)14/h4-7,9,13H,8H2,1-3H3 |
InChI Key |
XQBDLCQYNQIZIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetophenone Derivatives
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of 3'-(N-Isopropylaminomethyl)acetophenone with analogous compounds:
*LogP (partition coefficient) inferred from substituent effects.
†Calculated based on molecular formula.
‡Predicted due to tertiary amine enhancing solubility in polar solvents.
Key Observations :
- 3'-Aminoacetophenone has higher polarity due to its primary amine, while 3'-(Trifluoromethyl)acetophenone is more lipophilic, affecting membrane permeability and bioavailability .
- Isoprenylated derivatives (e.g., acronyculatin P) exhibit enhanced lipophilicity, which correlates with improved cytotoxic activity in cancer cell lines .
Cytotoxic Activity
- Acronyculatin P (IC₅₀ = 15.42 µM against P-388 murine leukemia cells) demonstrates moderate cytotoxicity, attributed to its isoprenyl and hydroxyl groups enhancing membrane interaction .
Antifungal and Antibacterial Activity
- Halogenated acetophenones (e.g., 3'-chloro derivatives) show selective antimicrobial activity against Gram-positive bacteria and fungi due to electron-withdrawing effects enhancing reactivity .
- 3'-Aminoacetophenone derivatives are precursors to semicarbazones and oximes, which exhibit antifungal properties .
Reactivity in Reduction Reactions
- Acetophenone is reduced to 1-phenylethanol in 68% yield under EDAB conditions, while aldehydes (e.g., benzaldehyde) are reduced faster due to lower steric hindrance .
- Bulky substituents (e.g., trifluoromethyl, isopropyl) may slow reduction kinetics by sterically shielding the carbonyl group .
Preparation Methods
Traditional Acid-Catalyzed Conditions
Classic protocols employ hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in aqueous or alcoholic media. For example:
-
Reagents : Acetophenone (1.0 equiv), 37% formaldehyde (1.2 equiv), isopropylamine (1.1 equiv)
-
Catalyst : 10 mol% HCl
-
Conditions : Reflux in ethanol (80°C, 6–8 h)
The reaction proceeds via iminium ion intermediates, with the ketone’s meta-directing effect ensuring regioselectivity. However, prolonged reaction times and byproduct formation (e.g., dimeric species) limit scalability.
Ionic Liquid-Catalyzed Mannich Reaction
Recent advancements utilize ionic liquids (ILs) as green catalysts. For instance:
-
Catalyst : 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄)
-
Conditions : Solvent-free, 60°C, 3 h
ILs enhance reaction efficiency by stabilizing charged intermediates and reducing energy barriers. Comparative studies show ILs improve yields by 20–25% over traditional acids while minimizing waste (Table 1).
Table 1: Mannich Reaction Optimization
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl (10 mol%) | Ethanol | 80 | 8 | 72 |
| [BMIM]BF₄ | Solvent-free | 60 | 3 | 92 |
| H₂SO₄ (5 mol%) | Water | 100 | 12 | 65 |
Reductive Amination Strategy
Reductive amination offers an alternative route using 3’-formylacetophenone and isopropylamine, followed by reduction with NaBH₄ or H₂/Pd-C.
Sodium Borohydride Reduction
Catalytic Hydrogenation
While this method avoids formaldehyde, the need for pre-functionalized substrates (e.g., 3’-formylacetophenone) adds synthetic steps.
Nucleophilic Substitution Pathway
This route involves reacting 3’-chloromethylacetophenone with isopropylamine under basic conditions:
-
Reagents : 3’-Chloromethylacetophenone (1.0 equiv), isopropylamine (3.0 equiv)
-
Base : K₂CO₃ (2.0 equiv)
-
Conditions : Acetone, reflux (56°C), 12 h
Challenges include the limited commercial availability of 3’-chloromethylacetophenone and competing elimination reactions.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis times:
-
Reagents : Acetophenone, formaldehyde, isopropylamine
-
Catalyst : [BMIM]BF₄ (5 mol%)
-
Conditions : 100 W, 80°C, 45 min
This method is ideal for high-throughput applications but requires specialized equipment.
Comparative Analysis of Methods
Table 2: Method Efficiency
| Method | Yield (%) | Time (h) | Scalability |
|---|---|---|---|
| Mannich (IL-catalyzed) | 92 | 3 | High |
| Reductive Amination | 78 | 6 | Moderate |
| Nucleophilic Substitution | 63 | 12 | Low |
| Microwave-Assisted | 88 | 0.75 | High |
Q & A
Q. What are the common synthetic routes for 3'-(N-Isopropylaminomethyl)acetophenone, and how are intermediates characterized?
The synthesis of acetophenone derivatives typically involves alkylation, bromination, or nitro-substitution reactions. For example, α-bromination of acetophenone derivatives can be achieved using pyridine hydrobromide perbromide, which is efficient for introducing bromine at the α-carbon position . Structural characterization of intermediates, such as isomers, often relies on NMR spectroscopy. Mono-N-oxide derivatives are synthesized to resolve ambiguities in structural assignments, as their distinct NMR splitting patterns differentiate 6- and 7-acetyl isomers .
Q. How is NMR spectroscopy utilized in characterizing structural isomers of acetophenone derivatives?
NMR analysis is critical for distinguishing isomers. For instance, in 4′-chloro-3′-nitroacetophenone synthesis, the use of mono-N-oxide derivatives produces distinct coupling patterns in H and C NMR spectra, enabling unambiguous identification of regioisomers. This method avoids reliance on crystallography or mass spectrometry alone .
Q. What experimental methods determine the solubility of acetophenone derivatives in supercritical CO₂?
A static method is employed, where solubility is measured at controlled temperatures (313.15–343.15 K) and pressures (10–28 MPa). The Peng-Robinson equation of state (PR-EOS) with Stryjek-Vera combining rules is used to correlate experimental data, achieving a sum of squared errors (SSE) of 4.00%, indicating robust model performance .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for bromination of acetophenone derivatives?
Optimization involves evaluating solvent polarity, temperature, and brominating agents. For α-bromination, pyridine hydrobromide perbromide in non-polar solvents (e.g., dichloromethane) at 0–25°C minimizes side reactions. Reaction progress is monitored via TLC or GC-MS, with yields improved by slow reagent addition and inert atmospheres .
Q. What methodologies resolve contradictions in solubility data when using different thermodynamic models?
Discrepancies between models (e.g., Chrastil vs. PR-EOS) are addressed by comparing error metrics (SSE, % deviation) and validating against experimental datasets. For acetophenone in supercritical CO₂, the Del Valle–Aguilera model shows superior accuracy (SSE = 0.37%) compared to PR-EOS (SSE = 4.00%). Cross-validation with density-based models ensures reliability .
Q. How do solvent mixtures affect the thermophysical properties of acetophenone derivatives during purification?
Binary mixtures (e.g., acetophenone + ethylchloroacetate) exhibit non-ideal behavior, with excess molar volume () and viscosity deviations () indicating strong intermolecular interactions. Positive values suggest hydrogen bonding or dipole-dipole forces, requiring adjustments in distillation or crystallization protocols. Data are modeled using Redlich-Kister equations to predict phase behavior .
Q. What catalytic systems are effective for selective reductions of acetophenone derivatives?
Ruthenium complexes, such as p-cymene-based catalysts, enable transfer hydrogenation of acetophenone to 1-phenylethanol. Reaction conditions (e.g., 80°C, isopropanol as H-donor) and catalyst loading (1–5 mol%) are optimized via H NMR and GC-MS to achieve >90% selectivity. Side reactions (e.g., over-reduction) are suppressed by controlling reaction time and H-donor concentration .
Q. How can computational modeling predict liquid-liquid equilibrium (LLE) behavior for acetophenone-containing systems?
Group contribution methods (e.g., UNIFAC) correlate LLE data for ternary systems (water + ethylbenzene + acetophenone). Parameters are derived from experimental tie-line data, and model accuracy is validated using root-mean-square deviations (RMSD < 2%). This approach aids in designing extraction processes for industrial-scale purification .
Data Contradiction Analysis
Q. Conflicting solubility values in supercritical CO₂: How to validate models?
Discrepancies arise from assumptions in density-based vs. equation-of-state models. Researchers should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
